Cas no 186353-53-7 (Amrubicinol (Mixture of Diastereomers))

Amrubicinol (Mixture of Diastereomers) is a synthetic derivative of the anthracycline class, characterized by its stereochemical complexity and potential biological activity. The presence of diastereomers enhances its versatility in research applications, particularly in studying structure-activity relationships and metabolic pathways. This compound is of interest due to its modified hydroxylation pattern, which may influence solubility, stability, and interaction with biological targets. Its well-defined mixture of diastereomers allows for comparative studies on stereochemical effects in pharmacological contexts. Suitable for analytical and investigative use, Amrubicinol is provided with high purity, ensuring reliability in experimental settings. Researchers value it for its utility in oncology and biochemistry studies.
Amrubicinol (Mixture of Diastereomers) structure
186353-53-7 structure
商品名:Amrubicinol (Mixture of Diastereomers)
CAS番号:186353-53-7
MF:C25H27NO9
メガワット:485.48318
CID:209115
PubChem ID:46780387

Amrubicinol (Mixture of Diastereomers) 化学的及び物理的性質

名前と識別子

    • 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-,(7S,9S)-
    • amrubicinol
    • 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-...
    • 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethy
    • AMRUBICINOL (MIXTURE OF DIASTEREOMERS)
    • (7S,9S)-9-Amino-7-[(2-deoxy--D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-5,12-naphthacenedione
    • 13-Hydroxy SM 5887
    • Amrubicinol (mixture)
    • 186353-53-7
    • (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
    • Amrubicinol (Mixture of Diastereomers)
    • インチ: InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1
    • InChIKey: HSDGDISMODBEAN-OAIQOSRFSA-N
    • ほほえんだ: O[C@@H]1CO[C@@H](OC2C[C@](N)(C(O)C)CC3C(=C4C(=O)C5=CC=CC=C5C(=O)C4=C(O)C2=3)O)C[C@H]1O

計算された属性

  • せいみつぶんしりょう: 485.16900
  • どういたいしつりょう: 485.16858144g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 10
  • 重原子数: 35
  • 回転可能化学結合数: 3
  • 複雑さ: 840
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 180Ų

じっけんとくせい

  • 密度みつど: 1.606
  • ふってん: 720.089 °C at 760 mmHg
  • フラッシュポイント: 389.296 °C
  • 屈折率: 1.728
  • PSA: 179.77000
  • LogP: 1.12390

Amrubicinol (Mixture of Diastereomers) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A635210-5mg
Amrubicinol (Mixture of Diastereomers)
186353-53-7
5mg
$ 10246.00 2023-04-19

Amrubicinol (Mixture of Diastereomers) 関連文献

Amrubicinol (Mixture of Diastereomers)に関する追加情報

Amrubicinol (Mixture of Diastereomers) - CAS No. 186353-53-7: An Overview

Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, is a significant compound in the field of medicinal chemistry and oncology. This compound is a metabolite of amrubicin, a potent anthracycline derivative used in the treatment of various cancers, particularly small cell lung cancer (SCLC). The mixture of diastereomers refers to the presence of multiple stereoisomers, each with distinct biological activities and pharmacological properties.

The chemical structure of Amrubicinol is characterized by a tetracyclic anthracycline core, similar to other anthracyclines like doxorubicin and daunorubicin. However, the unique stereochemistry and functional groups in Amrubicinol contribute to its distinct pharmacological profile. The compound is known for its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells.

Recent research has shed light on the mechanisms by which Amrubicinol exerts its antitumor effects. Studies have shown that it can effectively induce cell cycle arrest at the G2/M phase and promote DNA damage, leading to cell death. Additionally, Amrubicinol has been found to have a lower cardiotoxicity profile compared to traditional anthracyclines, making it a promising candidate for further clinical development.

In preclinical studies, Amrubicinol has demonstrated significant antitumor activity against various cancer cell lines, including those resistant to conventional chemotherapy agents. Its ability to overcome multidrug resistance (MDR) is particularly noteworthy, as this is a major challenge in cancer therapy. Mechanistically, Amrubicinol can inhibit P-glycoprotein (P-gp), a key efflux pump responsible for MDR, thereby enhancing the intracellular accumulation of other chemotherapeutic agents.

Clinical trials involving Amrubicinol are currently underway to evaluate its safety and efficacy in treating different types of cancer. Early-phase trials have shown promising results, with patients exhibiting favorable responses and manageable side effects. The mixture of diastereomers in Amrubicinol may contribute to its broader therapeutic window and reduced toxicity compared to single stereoisomers.

The development of Amrubicinol as a therapeutic agent is part of a broader effort to improve the treatment outcomes for patients with aggressive cancers. Its unique properties make it an attractive candidate for combination therapies, where it can be used alongside other drugs to enhance overall treatment efficacy. Ongoing research is focused on optimizing dosing regimens and identifying biomarkers that can predict patient response to Amrubicinol.

In conclusion, Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, represents a promising advancement in the field of oncology. Its distinct chemical structure, favorable pharmacological profile, and potential for overcoming multidrug resistance make it a valuable addition to the arsenal of anticancer agents. Continued research and clinical trials will further elucidate its role in cancer therapy and pave the way for improved patient outcomes.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.